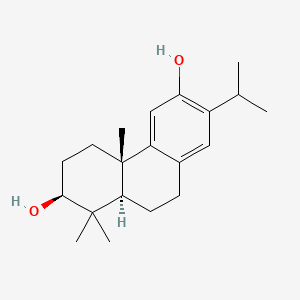
Hinokiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hinokiol is a natural product found in Cryptomeria japonica, Taxus cuspidata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anticancer Applications
Hinokiol has demonstrated considerable anticancer properties through multiple mechanisms:
- Inhibition of Angiogenesis : Research indicates that this compound can inhibit the formation of new blood vessels that tumors require for growth. This action is primarily mediated through the downregulation of vascular endothelial growth factor (VEGF) and its receptors .
- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells by activating pro-apoptotic proteins such as caspases .
- Sensitization to Chemotherapy : Studies have shown that this compound can enhance the effectiveness of existing chemotherapy regimens by sensitizing resistant cancer cells to treatment .
Table 1: Summary of Anticancer Mechanisms of this compound
Neuroprotective Effects
This compound's ability to cross the blood-brain barrier makes it a promising candidate for treating neurological disorders:
- Oxidative Stress Reduction : It exhibits strong antioxidant properties, helping to mitigate oxidative damage in neuronal tissues .
- Anti-inflammatory Action : this compound reduces neuroinflammation, which is crucial in conditions like Alzheimer’s disease and multiple sclerosis .
Case Study: Alzheimer's Disease
A study involving transgenic mice showed that this compound administration significantly improved spatial memory and reduced amyloid-beta plaque deposition, highlighting its potential in Alzheimer's treatment .
Antimicrobial Properties
This compound has been found effective against various bacterial strains, including multidrug-resistant ones:
- Mechanism of Action : It disrupts bacterial cell division by inhibiting FtsZ GTPase activity, which is essential for bacterial cytokinesis .
- In Vivo Efficacy : In a Galleria mellonella model, this compound increased survival rates in larvae infected with Staphylococcus aureus, demonstrating its potential as an antibacterial agent .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Methicillin-resistant S. aureus | 4-8 μg/mL | Antibacterial |
| Bacillus subtilis | 4 μg/mL | Antibacterial |
| Enterococcus faecalis | 8 μg/mL | Antibacterial |
Anti-inflammatory and Analgesic Effects
This compound exhibits significant anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases:
- Mechanism : It modulates signaling pathways like NF-kB and PI3K/Akt, reducing the expression of pro-inflammatory cytokines .
- Clinical Implications : Its application in dermatology shows promise for treating skin conditions characterized by inflammation and oxidative stress .
Potential Applications in Metabolic Disorders
Recent studies have indicated that this compound may play a role in managing metabolic disorders such as non-alcoholic fatty liver disease:
Propiedades
Fórmula molecular |
C20H30O2 |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(2S,4aS,10aR)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3/t17-,18-,20+/m0/s1 |
Clave InChI |
ODFCWXVQZAQDSO-CMKODMSKSA-N |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O |
SMILES isomérico |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)O |
SMILES canónico |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O |
Sinónimos |
hinokiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















